

The Therapeutic Potential of Bevurogant (BI 730357) in Psoriasis: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bevurogant*

Cat. No.: *B8218018*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of **Bevurogant** (BI 730357), an orally administered small-molecule inhibitor of Retinoic acid receptor-related Orphan Receptor gamma t (RORyt), in the context of psoriasis. This document outlines the underlying scientific rationale, summarizes key clinical findings, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in the mechanism of action.

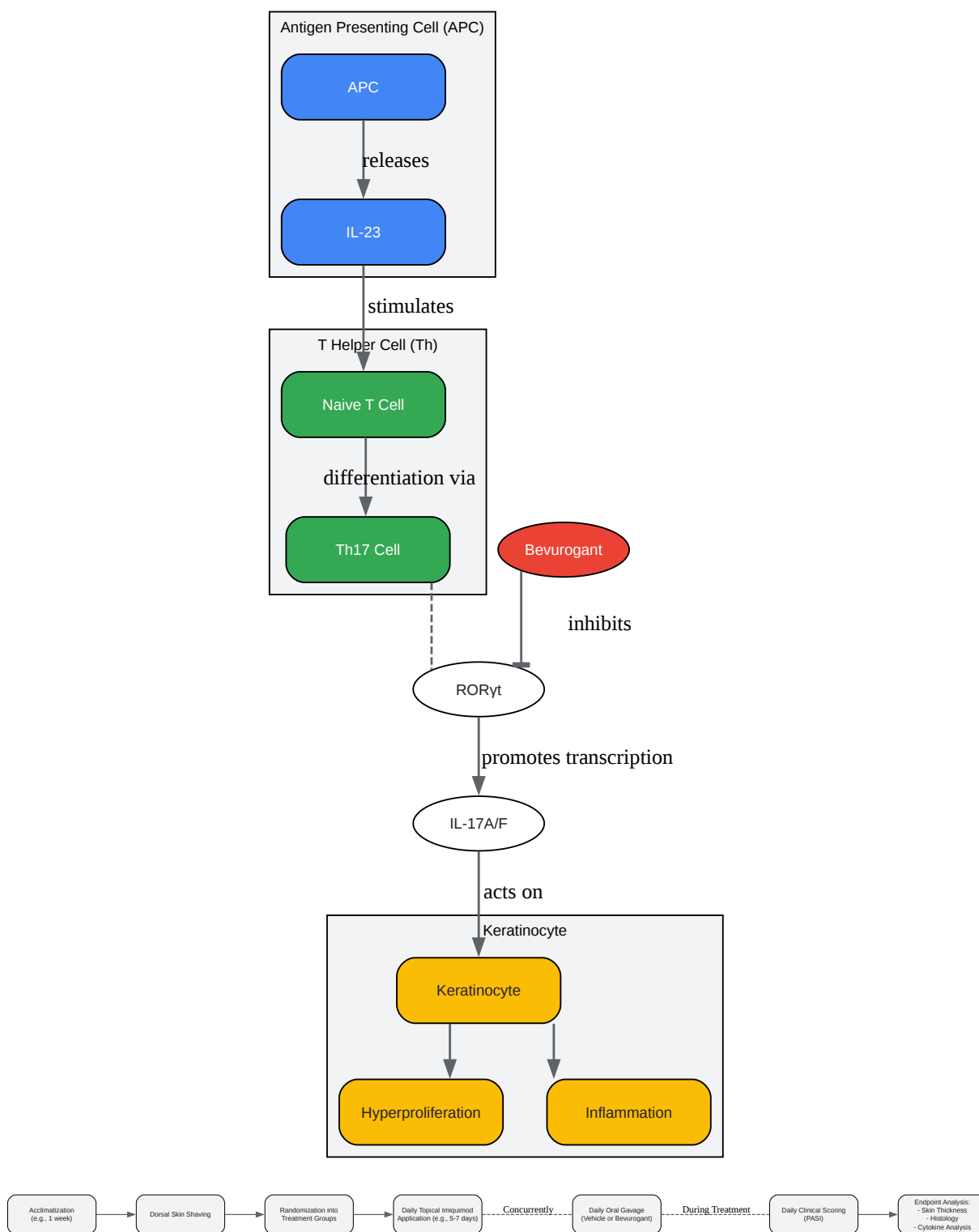
Introduction: Targeting the IL-23/Th17 Axis with RORyt Inhibition

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be a critical driver of psoriasis pathogenesis.[2] RORyt is a nuclear receptor and transcription factor that plays a pivotal role in the differentiation and function of Th17 cells, which are primary producers of pro-inflammatory cytokines such as IL-17A and IL-17F.[2] These cytokines, in turn, act on keratinocytes to promote the characteristic features of psoriatic plaques.

Bevurogant is a novel RORyt antagonist designed to inhibit this key transcriptional regulator, thereby aiming to reduce the production of pathogenic cytokines and ameliorate the inflammatory cascade in psoriasis.[3]

Mechanism of Action and Signaling Pathway

Bevurogant functions as an antagonist to ROR γ t. By binding to this transcription factor, it prevents the recruitment of co-activators necessary for the expression of target genes, most notably those encoding for IL-17A and IL-17F. The inhibition of the ROR γ t pathway is expected to lead to a reduction in Th17 cell activity and a subsequent decrease in the inflammatory response characteristic of psoriasis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Bevurogant (BI 730357) in Psoriasis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8218018#exploring-the-therapeutic-potential-of-bevurogant-in-psoriasis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com